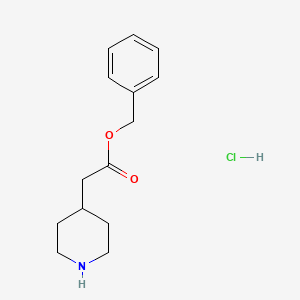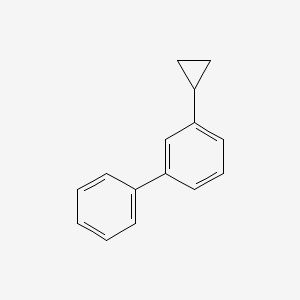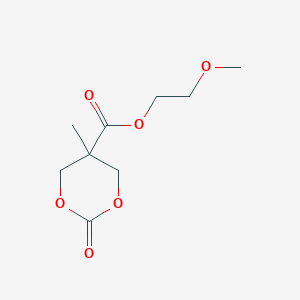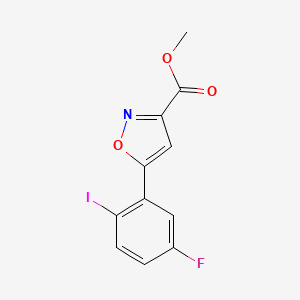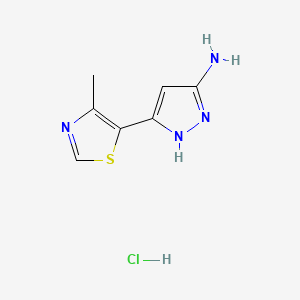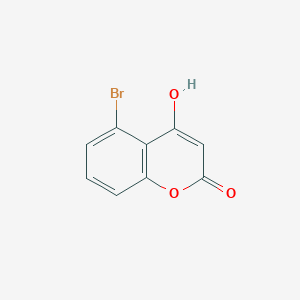
5-Bromo-4-hydroxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-hydroxycoumarin is a derivative of coumarin, a compound known for its diverse biological and pharmacological properties Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit significant fluorescence properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxycoumarin typically involves the bromination of 4-hydroxycoumarin. One common method is the reaction of 4-hydroxycoumarin with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as using bromine sources like N-bromosuccinimide (NBS) in the presence of a catalyst. These methods aim to optimize yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-hydroxycoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the hydroxyl group.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly used.
Major Products
The major products formed from these reactions include various substituted coumarins, which can have enhanced biological or chemical properties.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-hydroxycoumarin has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s fluorescence properties make it useful for labeling and detecting biomolecules.
Medicine: Derivatives of this compound are investigated for their potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-hydroxycoumarin involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity, influencing its biological activity. The compound may also interfere with enzymatic pathways, leading to its observed pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxycoumarin: Lacks the bromine atom, making it less reactive in certain chemical reactions.
5-Chloro-4-hydroxycoumarin: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.
7-Hydroxycoumarin: Hydroxyl group at a different position, leading to different chemical and biological behavior.
Uniqueness
5-Bromo-4-hydroxycoumarin is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C9H5BrO3 |
|---|---|
Molekulargewicht |
241.04 g/mol |
IUPAC-Name |
5-bromo-4-hydroxychromen-2-one |
InChI |
InChI=1S/C9H5BrO3/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4,11H |
InChI-Schlüssel |
ANTVZEFOVKRBDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)C(=CC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




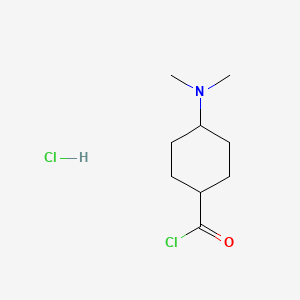

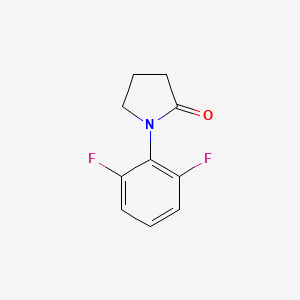
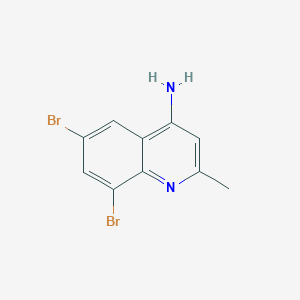
![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid](/img/structure/B15338091.png)
![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate](/img/structure/B15338096.png)
